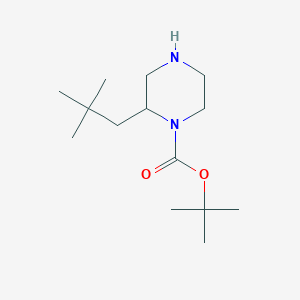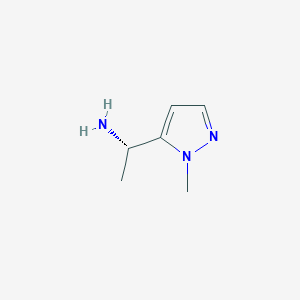
(S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine is a chiral amine compound featuring a pyrazole ring. Chiral amines are important in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their biological activity and ability to act as building blocks for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the methyl group: Methylation of the pyrazole ring can be performed using methyl iodide or dimethyl sulfate in the presence of a base.
Chiral amine formation: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques. Asymmetric synthesis might involve the use of chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production methods for chiral amines often involve:
Enzymatic resolution: Using enzymes to selectively react with one enantiomer.
Asymmetric hydrogenation: Using chiral catalysts to hydrogenate prochiral substrates.
Chiral pool synthesis: Starting from naturally occurring chiral compounds.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Imines or nitriles.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated or acylated amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a ligand in the study of enzyme mechanisms or receptor binding.
Medicine: As a potential pharmaceutical intermediate or active ingredient.
Industry: In the production of agrochemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine would depend on its specific application. In biological systems, it might interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine: The enantiomer of the compound.
1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine: The racemic mixture.
1-(1H-Pyrazol-5-yl)ethan-1-amine: Without the methyl group.
Uniqueness
(S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of the methyl group, which can influence its biological activity and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C6H11N3 |
|---|---|
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
(1S)-1-(2-methylpyrazol-3-yl)ethanamine |
InChI |
InChI=1S/C6H11N3/c1-5(7)6-3-4-8-9(6)2/h3-5H,7H2,1-2H3/t5-/m0/s1 |
InChI-Schlüssel |
RRQYXOXCBVYWMU-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=NN1C)N |
Kanonische SMILES |
CC(C1=CC=NN1C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



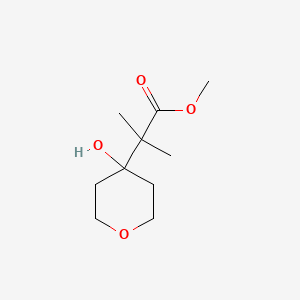
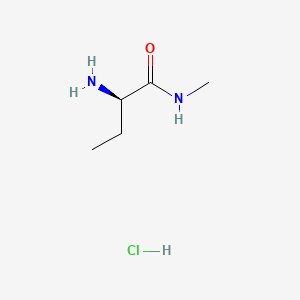
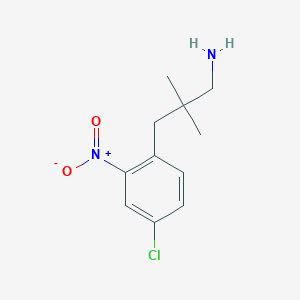
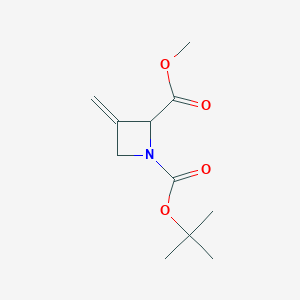
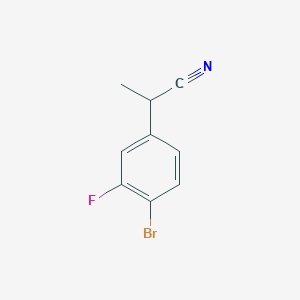
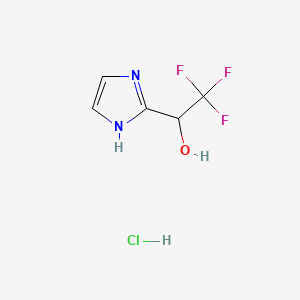
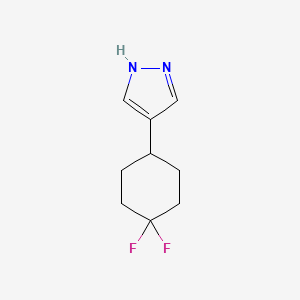
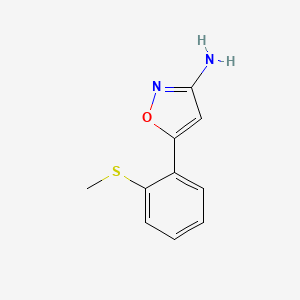
![2-Amino-2-[4-(prop-2-en-1-yloxy)phenyl]ethan-1-ol](/img/structure/B13613553.png)
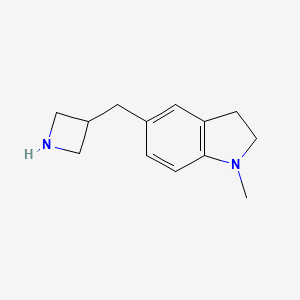

![8,8-Dimethyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13613564.png)
